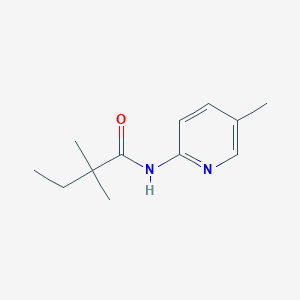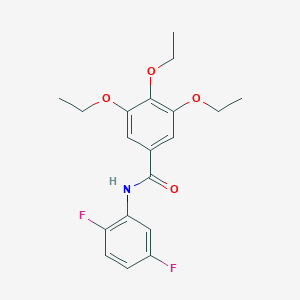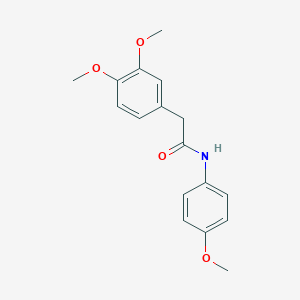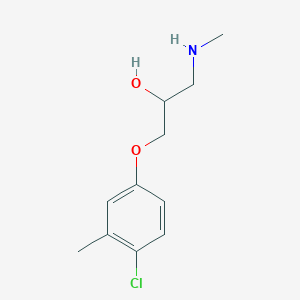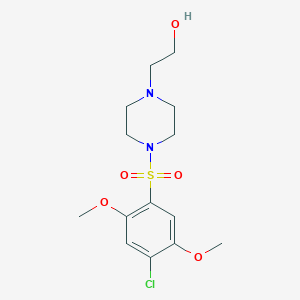
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a 4-chloro-2,5-dimethoxyphenylsulfonyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-chloro-2,5-dimethoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the ethanol moiety: The final step is the alkylation of the sulfonylated piperazine with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: It can be used in the study of receptor-ligand interactions due to its structural features.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its sulfonyl and piperazine moieties. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)propane-1-ol: Similar structure with a propane-1-ol moiety instead of ethanol.
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)butane-1-ol: Similar structure with a butane-1-ol moiety instead of ethanol.
Uniqueness
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety, in particular, may influence its solubility and reactivity compared to similar compounds with different alkyl groups.
Propriétés
IUPAC Name |
2-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O5S/c1-21-12-10-14(13(22-2)9-11(12)15)23(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJZEZOCIOYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
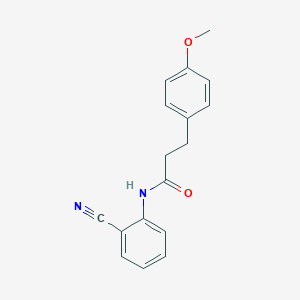
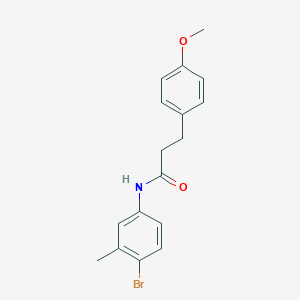
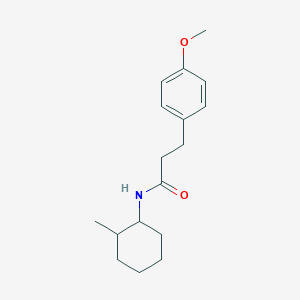
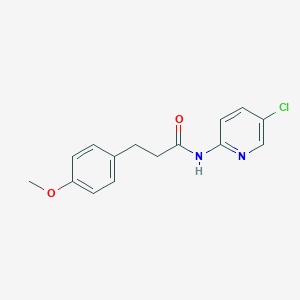
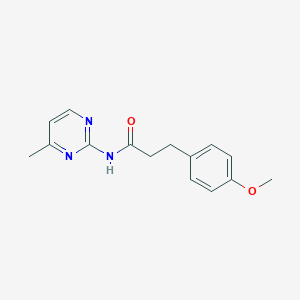
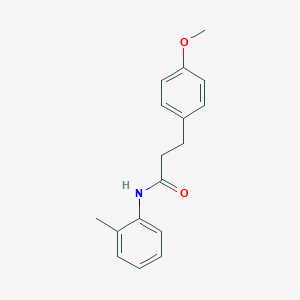

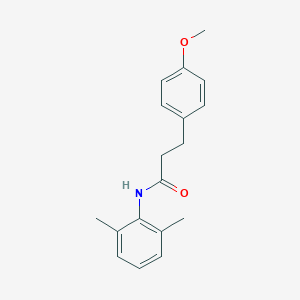
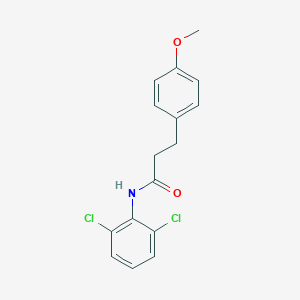
![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)
